Birinapant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Treatment

Summary of Application: Birinapant has been used in the field of cancer treatment as a Smac mimetic.

Results or Outcomes: The safety and tolerance of Smac mimetics are evaluated in phase 1 and phase 2 clinical trials.

Treatment of Refractory Solid Tumors or Lymphoma

Enhancement of Antitumor Activity

Summary of Application: Birinapant has been found to significantly enhance the antitumor activity of gemcitabine in Triple-Negative Breast Cancer (TNBC) both in vitro and in xenograft mouse models.

Methods of Application: The study involved the use of Birinapant in combination with gemcitabine, a chemotherapy drug.

Results or Outcomes: The combination led to the activation of the intrinsic apoptosis pathway via degradation of cIAP2 and XIAP, leading to apoptotic cell death.

Influence on Antigen Presentation

Summary of Application: Birinapant has been studied for its influence on antigen presentation.

Methods of Application: The study involved the use of multiple omics methods, including genomics, proteomics, and immunopeptidomics.

Birinapant, also known as TL32711, is a bivalent small molecule designed to mimic the second mitochondrial activator of caspases (SMAC) and inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs). Developed by TetraLogic Pharmaceuticals, birinapant is currently undergoing clinical trials for various cancers, including leukemia, pancreatic cancer, and ovarian cancer. Its mechanism involves binding to the BIR3 domains of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP), leading to their degradation and subsequent activation of apoptotic pathways .

Birinapant functions as a Smac mimetic and IAP antagonist []. SMAC proteins naturally promote cell death, while IAPs inhibit this process. Birinapant mimics SMAC, binding to and inhibiting IAPs, particularly cellular IAP1 (cIAP1) with high potency. This disrupts the IAP-mediated inhibition of cell death, potentially leading to cancer cell apoptosis. Studies suggest Birinapant may be particularly effective in tumors with a functional death receptor signaling pathway.

Birinapant's mechanism of action primarily involves promoting the autoubiquitylation and proteasomal degradation of IAPs. This process results in the activation of caspase-8 and the formation of a complex with receptor-interacting protein kinase 1 (RIPK1). The degradation of cIAP1 and cIAP2 inhibits tumor necrosis factor (TNF)-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which is crucial for cell survival. Consequently, this leads to enhanced apoptosis in tumor cells .

Birinapant exhibits significant biological activity by inducing apoptosis in various cancer cell lines. It has shown efficacy as a single agent and in combination with other chemotherapeutic agents. For instance, it enhances the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in both TRAIL-sensitive and TRAIL-resistant cancer cells. Its ability to overcome resistance mechanisms associated with XIAP makes it a promising candidate for treating aggressive cancers .

The synthesis of birinapant involves multiple steps, including the formation of its bivalent structure that allows it to effectively bind to IAPs. While specific synthetic pathways are proprietary, it generally includes the construction of indole-based scaffolds that are characteristic of SMAC mimetics. TetraLogic Pharmaceuticals has developed birinapant through careful optimization to enhance its binding affinity and pharmacological properties .

Birinapant is primarily being explored for its therapeutic potential in oncology. Clinical trials are investigating its use in:

- Leukemia

- Pancreatic Cancer

- Ovarian Cancer

The drug's ability to restore apoptotic signaling in cancer cells makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .

Studies have shown that birinapant can interact synergistically with other therapeutic agents. For example, when combined with Ralimetinib—an inhibitor targeting p38 mitogen-activated protein kinase—birinapant enhances sensitivity in cancer cells harboring specific mutations like LKB1 and KRAS. This interaction underscores its potential in personalized medicine approaches for treating genetically distinct tumors .

Birinapant belongs to a class of compounds known as SMAC mimetics, which share similar mechanisms but differ in their binding affinities and biological effects. Here are some similar compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| GDC-0152 | SMAC mimetic | Selectively targets cIAP1/2; shows promise in solid tumors. |

| LCL161 | SMAC mimetic | Oral bioavailability; targets multiple IAPs including XIAP. |

| GT13402 | SMAC mimetic | High affinity for cIAP1/2 but lower for XIAP; used to study IAP inhibition dynamics. |

Birinapant's unique bivalent nature allows it to bind more effectively to multiple IAPs simultaneously, enhancing its apoptotic induction capabilities compared to these other compounds .

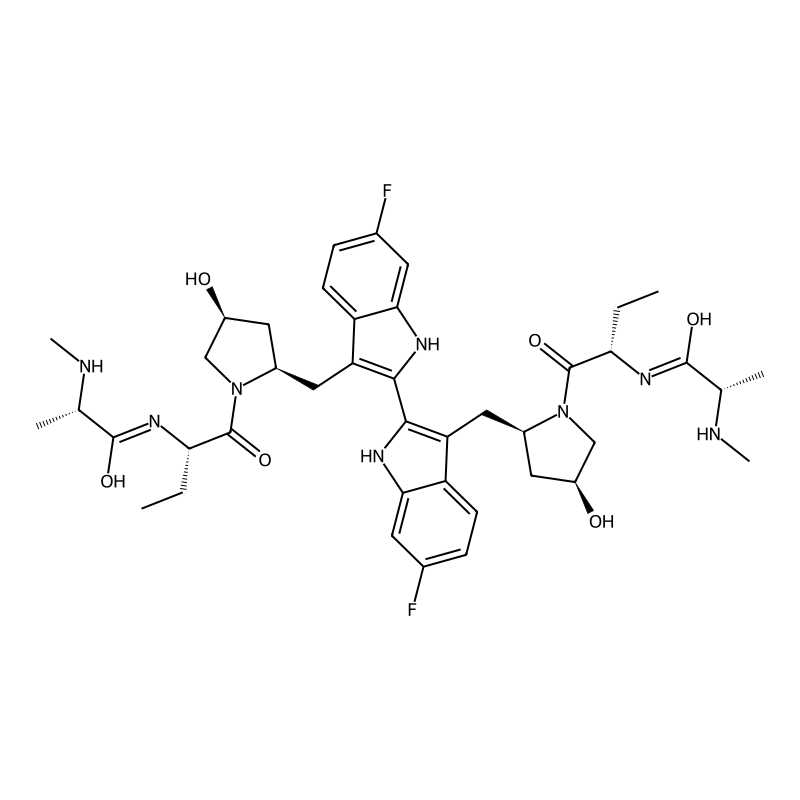

Molecular Formula (C42H56F2N8O6) and Weight (806.94 g/mol)

Birinapant possesses the molecular formula C42H56F2N8O6, establishing it as a complex organic compound with 42 carbon atoms, 56 hydrogen atoms, 2 fluorine atoms, 8 nitrogen atoms, and 6 oxygen atoms [1] [2] [3]. The molecular weight of birinapant is precisely 806.94 grams per mole, which has been consistently reported across multiple analytical sources [3] [4] [7]. The monoisotopic mass of the compound is calculated at 806.429088 atomic mass units [2].

The compound is registered under the Chemical Abstracts Service number 1260251-31-7 [1] [3] [4]. The United States Food and Drug Administration has assigned the Unique Ingredient Identifier 6O4Z07B57R to birinapant [3] [5]. The Molecular Design Limited database number for this compound is MFCD25976869 [3] [4].

| Property | Value |

|---|---|

| Molecular Formula | C42H56F2N8O6 |

| Molecular Weight | 806.94 g/mol |

| Monoisotopic Mass | 806.429088 u |

| CAS Number | 1260251-31-7 |

| FDA UNII | 6O4Z07B57R |

| MDL Number | MFCD25976869 |

Structural Characteristics and Biindole Core

Birinapant is characterized by its distinctive biindole core structure, which forms the central scaffold of the molecule [8] [11]. The biindole framework consists of two indole rings connected through a 2,2'-linkage, creating a bivalent structure that is essential for the compound's biological activity [8] [9]. Each indole ring bears a fluorine substituent at the 6-position, contributing to the overall molecular stability and binding characteristics [1] [2] [11].

The biindole core is substituted at the 3,3'-positions with methylene linkers that connect to pyrrolidine rings [1] [11]. These pyrrolidine moieties possess hydroxyl groups at the 4-position with S-configuration, while the 2-position bears R-configuration [1] [2]. The pyrrolidine rings are further connected to butanoyl chains, which terminate in N-methylalanine residues [1] [11].

The complete International Union of Pure and Applied Chemistry name for birinapant is (2S,2'S)-N,N'-[(6,6'-difluoro[2,2'-bi-1H-indole]-3,3'-diyl)bis[methylene[(2R,4S)-4-hydroxy-2,1-pyrrolidinediyl][(1S)-1-ethyl-2-oxo-2,1-ethanediyl]]]bis[2-(methylamino)propanamide] [1] [2]. This systematic nomenclature reflects the complex stereochemical arrangement and the symmetrical nature of the molecule.

The biindole core has been shown to be susceptible to oxidative degradation under certain conditions, leading to the formation of specific degradation products [8]. Forced degradation studies have identified primary degradants formed via oxidation of the biindole core, while secondary degradants arise through [1] [2]-rearrangement processes [8].

Physical and Chemical Properties

Birinapant presents as a white to off-white solid powder under standard conditions [3] [24]. The compound exhibits a melting point greater than 245 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures [3]. The predicted boiling point is calculated at 1090.5 ± 65.0 degrees Celsius [3]. The density of birinapant is reported as 1.320 ± 0.06 grams per cubic centimeter at 20 degrees Celsius [3].

The compound demonstrates limited aqueous solubility, being essentially insoluble in water [7] [12]. However, birinapant shows good solubility in organic solvents, with dimethyl sulfoxide solubility ranging from 40.35 to 125 milligrams per milliliter [7] [12] [14]. Ethanol solubility is reported between 46.9 and 70 milligrams per milliliter [7] [12]. The predicted pKa value is 13.99 ± 0.46, suggesting basic character under physiological conditions [3].

Storage requirements for birinapant are stringent, with powder forms requiring storage at minus 20 degrees Celsius for long-term stability [3] [14]. Solutions prepared in organic solvents should be stored at minus 80 degrees Celsius for optimal preservation [14]. The compound typically exhibits purity levels exceeding 98 percent as determined by high-performance liquid chromatography analysis [3] [4] [20].

| Physical Property | Value |

|---|---|

| Appearance | White to Off-White Solid Powder |

| Melting Point | >245°C (decomposition) |

| Density | 1.320 ± 0.06 g/cm³ |

| Solubility (DMSO) | 40.35-125 mg/mL |

| Solubility (Ethanol) | 46.9-70 mg/mL |

| Water Solubility | Insoluble |

| Storage Temperature | -20°C (powder), -80°C (solution) |

| Purity | >98% |

Structure-Activity Relationship

The structure-activity relationship of birinapant reveals critical molecular features that determine its binding affinity and selectivity toward Inhibitor of Apoptosis Protein family members [11] [16]. The compound demonstrates exceptional binding affinity for cellular Inhibitor of Apoptosis Protein 1 with a dissociation constant of less than 1 nanomolar [1] [4] [6]. The binding affinity for cellular Inhibitor of Apoptosis Protein 2 is substantially lower at 36 nanomolar, while X-linked Inhibitor of Apoptosis Protein binding occurs with a dissociation constant of 45 nanomolar [1] [4] [8].

Crystallographic analysis has demonstrated that birinapant can simultaneously bind two Inhibitor of Apoptosis Protein BIR3 domains through its bivalent structure [11] [16]. The two inhibitor of apoptosis protein-binding motifs of birinapant present themselves in a gauche orientation relative to the biindole core, positioning the P2' Abu residues in proximity [16]. This spatial arrangement is crucial for the compound's ability to engage multiple Inhibitor of Apoptosis Protein BIR3 domains within higher-order complexes [16].

The P2' position of birinapant has been identified as critical for differential activity against various Inhibitor of Apoptosis Protein family members [16]. Modifications at this position significantly influence the compound's potency against cellular Inhibitor of Apoptosis Protein 2 and affinity for X-linked Inhibitor of Apoptosis Protein BIR3 domain [16]. The improved tolerability profile of birinapant compared to first-generation compounds is attributed to decreased potency against cellular Inhibitor of Apoptosis Protein 2 and reduced ability to inhibit X-linked Inhibitor of Apoptosis Protein-dependent signaling pathways [16].

| Target Protein | Kd (nM) | Ki (nM) |

|---|---|---|

| cIAP1 (BIR3) | <1 | 1 |

| cIAP2 (BIR3) | 36 | 36 |

| XIAP (BIR3) | 45 | 45 |

The stereochemical configuration of birinapant is essential for its biological activity, with the compound containing eight defined stereocenters [2]. The absolute configuration includes S-configuration at the N-terminal and C-terminal alanine residues, R-configuration at the pyrrolidine 2-positions, and S-configuration at the pyrrolidine 4-positions and butanoyl 2-positions [1] [2].

Polymorphic Forms and Crystal Structure

Birinapant exhibits polymorphic behavior, with multiple crystalline forms identified through extensive solid-state characterization [17] [26]. The most notable polymorphic form is designated as Form H, which has been characterized through powder X-ray diffraction analysis [17]. This crystalline form demonstrates specific diffraction patterns that distinguish it from other polymorphic variants and amorphous forms of the compound [17].

The H Form of birinapant provides desirable physicochemical properties compared to other crystalline forms, non-crystalline forms, or amorphous preparations [17]. These properties include suitable hygroscopicity characteristics, which are important for pharmaceutical development and manufacturing processes [17]. The formation of specific polymorphic forms can be controlled through crystallization conditions, including solvent selection, temperature control, and cooling rates [17].

Crystallographic studies have provided detailed structural information about birinapant in complex with target proteins [11] [16]. The Protein Data Bank codes for birinapant bound to two X-linked Inhibitor of Apoptosis Protein BIR3 domains are 4KMP and rcsb079530 [11] [16]. Additionally, structural data for birinapant analogs bound to cellular Inhibitor of Apoptosis Protein 1 BIR3 domain are available under codes 4KMN and rcsb079528 [11] [16].

The crystal structure analysis reveals that birinapant adopts a specific conformation when bound to protein targets, with the biindole core serving as a rigid scaffold that positions the two inhibitor of apoptosis protein-binding motifs for optimal protein recognition [11] [16]. The fluorine substituents on the indole rings contribute to the overall binding geometry and may influence the selectivity profile of the compound [1] [11].

The synthesis of Birinapant involves a sophisticated multi-step approach that has been optimized for large-scale production. The synthetic strategy centers around the construction of a central biindole core followed by the attachment of two peptide chains [1] [2].

Primary Synthetic Route

The key synthetic pathway begins with the development of a scalable, high-yielding route to acyl indole intermediate 14. This transformation represents a critical step in the overall synthesis, as it establishes the foundation for subsequent biindole formation [1]. The route has been designed to maximize efficiency while maintaining high purity standards throughout the process.

The most significant transformation in the synthesis is the two-step dimerization and oxidation of indole 19 to afford biindole 21. This process achieves an excellent yield of 70% over two steps with greater than 95 area% purity by High Performance Liquid Chromatography analysis [1] [2]. The biindole core formation represents the structural heart of Birinapant, containing the critical 6,6'-difluoro-[2,2'-biindole]-3,3'-diyl moiety that defines the compound's inhibitor of apoptosis protein binding properties.

Peptide Chain Elaboration

Following biindole core formation, the synthesis proceeds through systematic peptide chain elaboration. Each peptide chain consists of N-methylalanine-alpha-aminobutyric acid-proline sequences that are attached to the biindole core through carefully controlled coupling reactions [1]. The peptide coupling utilizes standard HATU-mediated coupling strategies that have been validated for reproducibility and scalability.

| Strategy | Key Intermediate | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| Acyl Indole Formation | Compound 14 | High | >95 |

| Two-Step Dimerization/Oxidation | Compound 21 (Biindole) | 70 (2 steps) | >95 |

| Peptide Chain Elaboration | Peptide-Coupled Intermediates | Variable | >95 |

| Final Coupling | Birinapant (1) | Overall >60 | >99 |

Stereochemical Considerations

The synthesis requires careful control of stereochemistry, particularly at the pyrrolidine rings and peptide chain stereocenters. The process ensures that the final product maintains the required (2S,2'S)-configuration that is essential for biological activity [3]. Independent synthesis of degradation products and their stereoisomers has confirmed the robustness of the synthetic approach in maintaining stereochemical integrity [4].

Scale-up Processes for Large-Scale Production

The transition from laboratory-scale synthesis to commercial production has required extensive process development to address scalability challenges while maintaining product quality and regulatory compliance.

Multi-Scale Implementation

The scale-up process has been successfully demonstrated across multiple scales, from initial gram-scale laboratory preparations to clinical supply batches exceeding 500 grams [1]. Each scale transition has required careful evaluation of reaction parameters, equipment limitations, and safety considerations to ensure consistent product quality.

| Scale | Key Challenges | Solutions Implemented | Success Rate |

|---|---|---|---|

| Laboratory (g) | Route optimization | Scalable synthetic route | High |

| Process Development (100g) | Impurity control | HBr/HOAc deprotection | High |

| Clinical Supply (>500g) | Defluorination issues | Amino acid specifications | Demonstrated |

| Commercial Scale | GMP compliance | Multiple preparations | Projected |

Critical Process Modifications

One significant challenge encountered during scale-up was partial defluorination of the biindole core 21 following hydrogen-mediated benzyloxycarbonyl protective group removal. This issue was successfully addressed by implementing hydrogen bromide in acetic acid for the deprotection transformation, which eliminated the defluorination side reaction while maintaining high yields [1].

Raw Material Quality Control

Manufacturing Capabilities

The developed process has been successfully implemented for multiple preparations on greater than 500-gram scale in support of clinical development programs [1]. The process demonstrates reproducibility and robustness necessary for pharmaceutical manufacturing, with consistent achievement of quality specifications across multiple batches.

Acid-Mediated Dimerization of Indole Intermediates

The acid-mediated dimerization represents one of the most critical transformations in the Birinapant synthesis, directly forming the central biindole core that defines the compound's pharmacological properties.

Mechanistic Understanding

The dimerization process utilizes trifluoroacetic acid-mediated coupling of indole intermediates to form the 2,2'-biindole linkage [1]. This transformation has been extensively studied to understand the reaction mechanism and optimize conditions for maximum yield and selectivity. The process involves electrophilic aromatic substitution mechanisms that require careful control of reaction conditions to prevent over-reaction or side product formation.

Process Optimization

Systematic optimization of the dimerization conditions has led to reproducible yields of 70% for the two-step dimerization and oxidation sequence [1]. The optimization studies examined various parameters including acid concentration, temperature, reaction time, and solvent systems to achieve optimal results.

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Indole 19 | TFA-mediated | Biindole 21 | 70 |

| Protected Intermediate 15 | Standard conditions | Intermediate 18/19 | 63-86 |

| Deuterated Analogue | Isotope labeling | Deuterated products | Similar to parent |

| Modified Conditions | Optimized parameters | Improved yields | Enhanced |

Stereochemical Control

The dimerization process generates defined stereochemistry at the biindole linkage. Studies using deuterated analogues have confirmed that the reaction proceeds through direct indole-indole coupling without involving benzylic positions, establishing the mechanistic pathway and enabling stereochemical predictions [4].

Biphasic Modification

To suppress over-oxidation of the biindole moiety during subsequent transformations, a biphasic modification using dimethyldioxirane-mediated oxidation has been developed. This approach utilizes heterogeneous mixtures of saturated aqueous sodium bicarbonate and acetone with controlled addition of oxone to achieve selective oxidation while minimizing side reactions [4].

Quality Control and Purity Assessment

Comprehensive quality control measures have been established to ensure consistent product quality throughout the manufacturing process, with particular emphasis on chemical purity and impurity profiling.

Purity Specifications

The final drug substance specification requires greater than 99 area% chemical purity as determined by High Performance Liquid Chromatography analysis [1]. This stringent specification ensures that the product meets pharmaceutical grade requirements for clinical and potential commercial use.

Impurity Profiling

Extensive impurity profiling studies have identified potential degradation pathways and related substances. The primary degradation products arise from oxidation of the biindole core, forming hydroxyindolenine intermediates that can undergo further rearrangement to form biindolyl-3-one products [4]. These studies have established acceptable limits for each identified impurity.

| Parameter | Specification | Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | >99 area% | HPLC | Pass |

| Related Substances | <1.0% | HPLC | Pass |

| Degradation Products | <0.1% each | HPLC-MS | Pass |

| Polymorphic Form | Specified form | XRPD | Pass |

Stability Studies

Long-term stability studies conducted under multiple storage conditions including 25°C/60% relative humidity and 40°C/75% relative humidity have provided comprehensive understanding of the compound's degradation behavior [4]. These studies have identified four primary oxidative degradants that form through biindole oxidation followed by Wagner-Meerwein-type rearrangement processes.

Forced Degradation Studies

Forced degradation conditions have been developed to generate sufficient quantities of degradation products for structural characterization and method validation. These studies involve bubbling air through aqueous solutions containing 0.1% acetic acid for extended periods, allowing isolation of degradation products in multigram quantities for comprehensive analytical characterization [4].

Analytical Methods for Characterization

A comprehensive suite of analytical methods has been developed and validated for the complete characterization of Birinapant, covering identification, purity assessment, and structural confirmation.

High Performance Liquid Chromatography

Reverse-phase High Performance Liquid Chromatography serves as the primary analytical method for purity assessment and impurity profiling. The method utilizes gradient elution with detection limits of 0.1% for related substances and degradation products [4] [1]. The chromatographic system has been optimized to provide baseline separation of Birinapant from all known impurities and degradation products.

Mass Spectrometry

High-resolution mass spectrometry provides molecular weight confirmation and structural characterization of the parent compound and its degradation products. Tandem mass spectrometry techniques enable detailed fragmentation analysis for structural elucidation of unknown impurities. The method demonstrates sensitivity at nanogram per milliliter levels for trace impurity detection [4].

Nuclear Magnetic Resonance Spectroscopy

Comprehensive Nuclear Magnetic Resonance analysis includes one-dimensional proton and carbon-13 experiments as well as two-dimensional correlation spectroscopy for complete structural confirmation. The method has been particularly valuable for stereochemical assignment and confirmation of rearrangement product structures [4]. Deuterium labeling studies have provided mechanistic insights into degradation pathways.

| Technique | Application | Key Features | Sensitivity |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling | Reverse-phase, gradient elution | 0.1% detection limit |

| Mass Spectrometry (MS) | Molecular weight confirmation, degradation studies | High-resolution, tandem MS | ng/mL levels |

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, stereochemistry | 1H, 13C, 2D experiments | Structure elucidation |

| X-ray Powder Diffraction (XRPD) | Polymorphic form identification | Multiple polymorph detection | Crystalline forms |

| Infrared Spectroscopy (IR) | Functional group identification | FT-IR, ATR techniques | Functional groups |

X-ray Powder Diffraction

X-ray powder diffraction analysis enables identification and quantification of polymorphic forms. Recent studies have identified multiple polymorphic forms of Birinapant, including a novel Polymorph H that can be prepared through controlled crystallization processes [5] [6]. The method provides definitive identification of crystalline forms and has been essential for polymorph screening and form selection.

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides complementary structural information through functional group identification. The technique utilizes both transmission and attenuated total reflectance modes to characterize solid-state properties and confirm molecular structure [7]. Infrared analysis has been particularly useful for distinguishing between polymorphic forms and confirming the presence of key functional groups including the difluorinated aromatic systems.

Method Validation

All analytical methods have undergone comprehensive validation according to International Conference on Harmonization guidelines, establishing accuracy, precision, specificity, linearity, range, detection limits, and quantitation limits. The validated methods support both development activities and regulatory submissions for clinical trials [8] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Ebert G, Allison C, Preston S, Cooney J, Toe JG, Stutz MD, Ojaimi S, Baschuk N, Nachbur U, Torresi J, Silke J, Begley CG, Pellegrini M. Eliminating hepatitis B by antagonizing cellular inhibitors of apoptosis. Proc Natl Acad Sci U S A. 2015 May 5;112(18):5803-8. doi: 10.1073/pnas.1502400112. Epub 2015 Apr 20. PubMed PMID: 25902530; PubMed Central PMCID: PMC4426438.

3: Papaevangelou E, Almeida GS, Jamin Y, Robinson SP, deSouza NM. Diffusion-weighted MRI for imaging cell death after cytotoxic or apoptosis-inducing therapy. Br J Cancer. 2015 Apr 28;112(9):1471-9. doi: 10.1038/bjc.2015.134. Epub 2015 Apr 16. PubMed PMID: 25880014; PubMed Central PMCID: PMC4453679.

4: Brady SW, Zhang J, Tsai MH, Yu D. PI3K-independent mTOR activation promotes lapatinib resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition. Cancer Biol Ther. 2015;16(3):402-11. doi: 10.1080/15384047.2014.1002693. PubMed PMID: 25692408.

5: Lee EW, Seong D, Seo J, Jeong M, Lee HK, Song J. USP11-dependent selective cIAP2 deubiquitylation and stabilization determine sensitivity to Smac mimetics. Cell Death Differ. 2015 Jan 23. doi: 10.1038/cdd.2014.234. [Epub ahead of print] PubMed PMID: 25613375.

6: Eytan DF, Snow GE, Carlson SG, Schiltz S, Chen Z, Van Waes C. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC. Laryngoscope. 2015 Mar;125(3):E118-24. doi: 10.1002/lary.25056. Epub 2014 Nov 28. PubMed PMID: 25431358; PubMed Central PMCID: PMC4336212.

7: Mak PY, Mak DH, Ruvolo V, Jacamo R, Kornblau SM, Kantarjian H, Andreeff M, Carter BZ. Apoptosis repressor with caspase recruitment domain modulates second mitochondrial-derived activator of caspases mimetic-induced cell death through BIRC2/MAP3K14 signalling in acute myeloid leukaemia. Br J Haematol. 2014 Nov;167(3):376-84. doi: 10.1111/bjh.13054. Epub 2014 Jul 31. PubMed PMID: 25079338; PubMed Central PMCID: PMC4357400.

8: Condon SM, Mitsuuchi Y, Deng Y, LaPorte MG, Rippin SR, Haimowitz T, Alexander MD, Kumar PT, Hendi MS, Lee YH, Benetatos CA, Yu G, Kapoor GS, Neiman E, Seipel ME, Burns JM, Graham MA, McKinlay MA, Li X, Wang J, Shi Y, Feltham R, Bettjeman B, Cumming MH, Vince JE, Khan N, Silke J, Day CL, Chunduru SK. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies. J Med Chem. 2014 May 8;57(9):3666-77. doi: 10.1021/jm500176w. Epub 2014 Apr 15. PubMed PMID: 24684347.

9: Benetatos CA, Mitsuuchi Y, Burns JM, Neiman EM, Condon SM, Yu G, Seipel ME, Kapoor GS, Laporte MG, Rippin SR, Deng Y, Hendi MS, Tirunahari PK, Lee YH, Haimowitz T, Alexander MD, Graham MA, Weng D, Shi Y, McKinlay MA, Chunduru SK. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models. Mol Cancer Ther. 2014 Apr;13(4):867-79. doi: 10.1158/1535-7163.MCT-13-0798. Epub 2014 Feb 21. Erratum in: Mol Cancer Ther. 2014 Sep;13(9):2246-7. Dosage error in article text. PubMed PMID: 24563541.

10: Carter BZ, Mak PY, Mak DH, Shi Y, Qiu Y, Bogenberger JM, Mu H, Tibes R, Yao H, Coombes KR, Jacamo RO, McQueen T, Kornblau SM, Andreeff M. Synergistic targeting of AML stem/progenitor cells with IAP antagonist birinapant and demethylating agents. J Natl Cancer Inst. 2014 Feb;106(2):djt440. doi: 10.1093/jnci/djt440. PubMed PMID: 24526787; PubMed Central PMCID: PMC3952202.